molecular formula C11H23N3 B14374585 2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine CAS No. 90716-39-5

2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine

Cat. No.: B14374585
CAS No.: 90716-39-5
M. Wt: 197.32 g/mol
InChI Key: SDUHVZGTRWZERP-UHFFFAOYSA-N
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Description

2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine is a chemical compound with the molecular formula C11H23N3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals due to their biological activity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine typically involves the reaction of 1-butylpiperidin-4-amine with an appropriate aldehyde or ketone under mild conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Ethylpiperidin-4-yl)ethanamine: Similar in structure but with an ethyl group instead of a butyl group.

    1-Butylpiperidin-4-amine: Lacks the ethan-1-amine moiety.

    4-(2-Aminoethyl)piperidine: Similar core structure but different substituents.

Uniqueness

2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

90716-39-5

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

2-[(1-butylpiperidin-4-ylidene)amino]ethanamine

InChI

InChI=1S/C11H23N3/c1-2-3-8-14-9-4-11(5-10-14)13-7-6-12/h2-10,12H2,1H3

InChI Key

SDUHVZGTRWZERP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(=NCCN)CC1

Origin of Product

United States

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